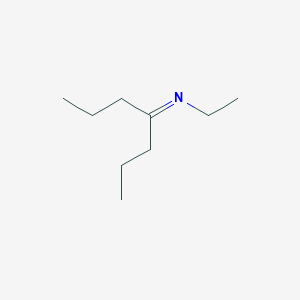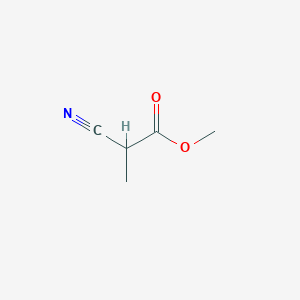
Calcium aluminate
Descripción general
Descripción
Calcium aluminate is a family of compounds derived from the base reaction of calcium oxide and aluminum oxide. These compounds are known for their unique properties, including high-temperature stability, resistance to corrosion, and rapid setting and hardening. This compound is widely used in construction, refractory applications, and various industrial processes due to these properties .
Mecanismo De Acción
Target of Action
Calcium aluminate (CaAl2O4) is a compound obtained by heating calcium oxide and aluminium oxide together at high temperatures . It is primarily used in the manufacture of refractories and cements . The primary targets of this compound are the materials it interacts with during these processes, such as other compounds in cement mixtures or the structures of refractory materials .
Mode of Action
This compound acts by undergoing a series of reactions with other compounds under specific conditions. For instance, in the formation of Ca12Al14O33 (C12A7), a type of this compound, the process is sensitive to factors like atmosphere and reactant heterogeneity . The formation of this compound phases proceeds rapidly at temperatures greater than 1405 °C when a liquid this compound is formed .
Biochemical Pathways
For instance, during high-temperature sintering, minerals such as Na4Ca3(AlO2)10, CaOAl2O3, and 12CaO·7Al2O3 are formed . The main formation stage of Na4Ca3(AlO2)10 occurs at temperatures from 970 to 1100°C .
Result of Action
The result of this compound’s action is the formation of new compounds and materials with unique properties. For example, the formation of this compound phases can lead to the creation of materials with high thermal stability, making them suitable for use in refractories . In addition, this compound in cement can transform solid alumina inclusions into liquid calcium aluminates, preventing nozzle clogging in continuous casting .
Action Environment
The action of this compound is heavily influenced by environmental factors. For instance, the formation of certain this compound phases is only favorable under specific conditions, such as ambient conditions due to the stability provided by hydration . Furthermore, the reaction rate and formation of this compound can be influenced by the temperature and atmosphere .
Análisis Bioquímico
Biochemical Properties
Calcium aluminate is primarily used in the construction industry due to its advantageous properties such as rapid strength development, great chemical resistance, and higher thermal resistance than Portland cement
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are primarily observed in its physical properties rather than its biochemical interactions. For example, the hydration kinetics of high-α-Al2O3 this compound cement can be influenced by the addition of limestone or calcium sulfate .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium aluminate can be synthesized through several methods. One common method involves the calcination of a mixture of limestone and bauxite at high temperatures. This process results in the formation of this compound through the chemical reaction between calcium carbonate and aluminum oxide . Another method involves the solid-state reaction between calcium oxide or calcium carbonate and aluminum oxide powders at temperatures exceeding 1673 K .
Industrial Production Methods: In industrial settings, this compound is typically produced by heating a mixture of limestone and bauxite in a rotary kiln at temperatures around 1500°C. The resulting clinker is then ground to produce this compound cement . Another industrial method involves the use of high-purity raw materials and controlled atmospheres to produce specific phases of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Calcium aluminate undergoes various chemical reactions, including hydration, oxidation, and substitution reactions. During hydration, this compound reacts with water to form hydrated phases such as monothis compound hydrate and dodecacalcium hepta-aluminate hydrate .
Common Reagents and Conditions: Common reagents used in reactions with this compound include water, calcium hydroxide, and aluminum chloride. The reactions typically occur under controlled temperature and pressure conditions to ensure the formation of desired products .
Major Products Formed: The major products formed from the reactions of this compound include hydrated this compound phases, calcium silicate hydrate, and various aluminates and silicates .
Aplicaciones Científicas De Investigación
Calcium aluminate has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a component in high-temperature cements and refractory materials. In biology and medicine, this compound is used in dental and orthopedic applications due to its biocompatibility and osseointegration characteristics . In industry, it is used in the production of ceramics, wastewater treatment, and as a refining slag in metallurgy .
Comparación Con Compuestos Similares
- Calcium silicate
- Calcium ferrite
- Calcium sulfoaluminate
Calcium aluminate stands out due to its rapid setting and hardening properties, high-temperature stability, and resistance to corrosion, making it a valuable material in various scientific and industrial applications .
Propiedades
IUPAC Name |
calcium;oxido(oxo)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWJKVMFIVXPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Al]=O.[O-][Al]=O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CaAl2O4, Al2CaO4 | |
| Record name | calcium aluminate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, White solid; [HSDB] White odorless powder; Insoluble in water; [J.M. Huber MSDS] | |
| Record name | Aluminum calcium oxide (Al2CaO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium aluminate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12662 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in acids, Reactive to water | |
| Record name | Calcium aluminate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.98 g/cu cm | |
| Record name | Calcium aluminate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White monoclinic crystals, Crystals or powder | |
CAS No. |
12042-68-1, 12042-78-3 | |
| Record name | Aluminum calcium oxide (Al2CaO4) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum calcium oxide (Al2CaO4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dialuminium calcium tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Calcium aluminate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1535 °C (decomposes) | |
| Record name | Calcium aluminate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What makes calcium aluminate cement (CAC) suitable for refractory applications?
A1: [CAC exhibits high early strength, enabling quick installation and service in refractory linings. It also demonstrates outstanding resistance to both low and high temperatures (up to 1100 °C), making it suitable for extreme industrial environments] [].
Q2: How does the addition of alumina fillers affect CAC hydration kinetics?
A2: [High surface area alumina fillers accelerate the hydration kinetics of CAC, shortening the induction period and influencing the setting time. This effect is attributed to the increased surface area available for heterogeneous nucleation] [].
Q3: Can this compound aggregates enhance the salt damage resistance of concrete?
A3: [Research suggests that incorporating this compound aggregates in concrete improves its resistance to salt damage. These aggregates react with water and cement hydration products to form hydration products, potentially densifying the aggregate interface and decreasing permeability within the concrete] [].
Q4: How does the calcium/aluminum ratio influence the properties of 12CaO•7Al2O3 (C12A7)?
A4: [The calcium/aluminum (C/A) ratio in C12A7 significantly affects its crystal structure and alumina leaching property. Research indicates that a lower C/A ratio than the theoretical value of 1.71 leads to better alumina leaching rates] [].
Q5: What is the impact of incorporating calcium sulfate into this compound cement systems?
A5: [Calcium sulfate reacts rapidly with CAC, influencing the hydration process, SCM reaction, and expansion. A critical amount of calcium sulfate can lead to high expansion due to increased ettringite supersaturation and crystallization pressure] [].
Q6: How does the presence of mineralizers impact the formation of calcium aluminates?
A6: [Mineralizers, such as calcium fluoride (CaF2), promote the decomposition of raw materials like bauxite and calcium carbonate. This facilitates a more complete reaction between them, leading to a higher dissolution rate of aluminum oxide (Al2O3) and enhanced formation of calcium aluminates] [].
Q7: What is unique about the crystal structure of potassium dawsonite, an intermediate compound formed during alkaline hydrolysis of this compound cement?
A7: [Potassium dawsonite, KAl(CO3)(OH)2, crystallizes in the orthorhombic Cmcm space group. Its structure features carboaluminate chains linked by potassium cations, with carbonate groups positioned alternately on both sides of these chains] [].
Q8: How does the chemical environment affect the stability of hydrated this compound phases?
A8: [The stability of hydrated calcium aluminates, like tetrathis compound trisulfate-32-hydrate (ettringite) and terathis compound dichloride-10 hydrate (chloroaluminate), depends on the chemical environment. Factors like the presence of sulfates or chlorides influence the preferential formation or transformation of these phases] [].
Q9: What spectroscopic techniques are useful for characterizing calcium aluminates?
A9: [Several spectroscopic techniques can provide valuable information about calcium aluminates. X-ray diffraction (XRD) helps identify crystalline phases, Fourier transform infrared (FTIR) spectroscopy analyzes functional groups and bonding characteristics, and electron probe microanalysis (EPMA) determines elemental composition and distribution] [, , ].
Q10: How can this compound compounds be modified for improved performance in endodontic applications?
A10: [Incorporating additives like polymeric dispersants, plasticizers (e.g., calcium chloride), and radiopacifiers (e.g., zinc oxide) into this compound cement enhances its handling properties, mechanical strength, and reduces porosity, making it suitable for endodontic applications] [, ].
Q11: Can this compound cements be utilized in the production of self-compacting mortars?
A11: [Yes, this compound cement can be used to create self-compacting mortars. Combining supplementary binders such as gypsum, fly ash, ground granulated blast furnace slag, or silica fume with CAC addresses potential strength reduction at later ages] [].
Q12: What makes calcium silicate/calcium aluminate composite cements promising for bone restorative applications?
A12: [Calcium silicate/calcium aluminate composite cements exhibit good biocompatibility and relatively high strength. They support cell attachment and proliferation, making them potentially suitable for non-load bearing bone restorative applications] [].
Q13: How does the incorporation of phenol resin precursors impact the properties of this compound cement-based materials?
A13: [Combining a phenol resin precursor with this compound cement, along with small amounts of N-methoxymethyl 6-nylon and glycerol, results in a cement-based material with exceptional flexural strength (over 120 MPa). This suggests specific interactions between the phenol resin and this compound contribute to the enhanced mechanical properties] [].
Q14: Can waste materials be utilized in the production of this compound?
A14: [Yes, waste materials like scrap aluminum and fly ash can be used to synthesize this compound. This not only reduces the cost of production but also promotes environmental sustainability by utilizing waste streams] [, ].
Q15: What are the advantages of using this compound phosphate binders in high alumina refractory concretes?
A15: [this compound phosphate binders in high alumina refractory concretes offer several benefits, including quick installation, low construction costs, reduced maintenance, good thermal shock resistance, and monolithic construction (no joints)] [].
Q16: What analytical techniques are crucial for studying the hydration and calcination mechanisms of this compound-based cements?
A16: [Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are essential for characterizing the hydration products, microstructure, and thermal behavior of this compound-based cements] [, ].
Q17: What computational methods can be employed to study the structure and properties of this compound melts?
A17: [Molecular dynamics simulations provide valuable insights into the microstructure and properties of this compound melts. These simulations can model the arrangement of atoms, identify structural units like tetrahedrons, and predict properties like viscosity and diffusion coefficients] [].
Q18: How can researchers ensure data quality and control during the development and characterization of this compound-based materials?
A18: [Implementing rigorous quality control measures throughout the research process is essential. This includes careful selection and characterization of raw materials, standardized synthesis procedures, and thorough validation of analytical techniques to ensure data accuracy and reliability] [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]](/img/structure/B84842.png)












